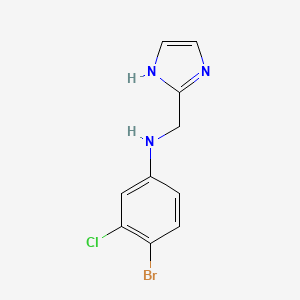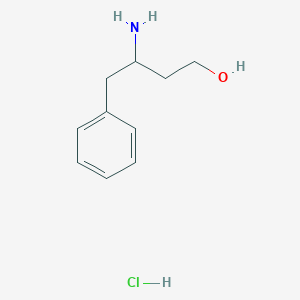
2-Bromo-8-iododibenzothiophene
Vue d'ensemble
Description
2-Bromo-8-iododibenzothiophene is a chemical compound with the molecular formula C12H6BrIS . It is used in the field of chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H6BrIS/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H . The molecular weight of this compound is 389.05 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .Applications De Recherche Scientifique
Photochemistry and Photophysics
The photochemistry and photophysics of halogen-substituted dibenzothiophene oxides, including compounds like 2-bromo-8-iododibenzothiophene, have been a subject of study. These compounds have shown variations in quantum yields for deoxygenation, with heavy atom substitution playing a significant role. This is linked to intersystem crossing-related heavy atom effects, important in understanding the photochemical behavior of these compounds (Nag & Jenks, 2004).
Supramolecular Interactions
Research on halogen and hydrogen bonding benzothiophene diol derivatives, which can include compounds like this compound, focuses on their supramolecular interactions. These studies are vital for understanding the molecular structures and interactions in solid states. The study involved analyzing bond distances and angles through X-ray structure analysis and density functional theory calculations (Cadoni et al., 2014).
Synthetic Chemistry
The synthesis and functionalization of dibenzothiophene compounds have been extensively researched. For instance, studies on substitution reactions of 4-methyldibenzothiophene, which are closely related to this compound, have provided insights into the synthesis of various derivatives through processes like bromination, succinoylation, and acetylation (Campaigne, Hewitt & Ashby, 1969).
Molecular Spectroscopy
The study of carbon-13 NMR spectroscopy on heterocyclic compounds, including dibenzothiophene and its bromo-derivatives, gives essential insights into the chemical shifts and carbon-proton coupling constants. These studies are crucial for understanding the molecular structure and behavior of compounds like this compound (Huckerby, 1979).
Photoinduced Substitution Reactions
Research on photoinduced substitution reactions in halothiophenes, including derivatives like this compound, has been conducted to understand their behavior under photolysis. This includes studying transient species formed by direct and sensitized laser excitation (Latterini, Elisei, Aloisi & D’Auria, 2001).
Safety and Hazards
This compound is classified under GHS07 and GHS09 . It has hazard statements H315-H319-H411, which indicate that it can cause skin irritation, serious eye irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-bromo-8-iododibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrIS/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMECZSLDNCAHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)
![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)

![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)


![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)



![4-[(1S)-(4-Dimethylamino)-1-(4-fluotophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B1445944.png)
